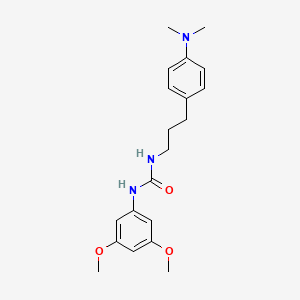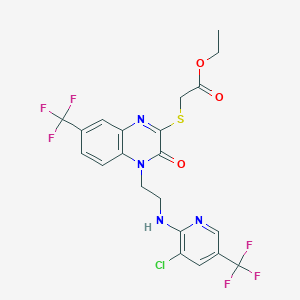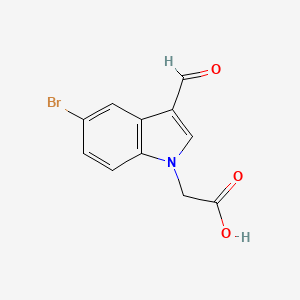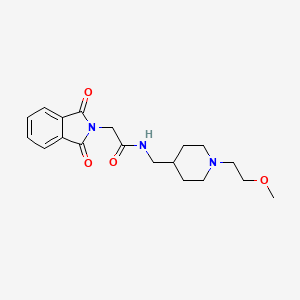
1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea, commonly known as DMPEU, is a chemical compound that belongs to the class of urea derivatives. DMPEU has gained significant attention in the scientific community due to its potential applications in various fields, including medical research.
Applications De Recherche Scientifique
Inhibitors of Acyl-CoA Cholesterol O-Acyltransferase
: Kimura et al. (1993) investigated N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H- imidazol-1-yl)propoxy]phenyl]urea and analogs as potent inhibitors of ACAT (acyl-CoA:cholesterol O-acyltransferase) with hypocholesterolemic and antiatherosclerotic activities. They explored structure-activity relationships by modifying the molecule, observing significant reductions in atherosclerotic plaque development in vivo (Kimura et al., 1993).
Dual Inhibitors of FGFR-1 and VEGFR-2 Tyrosine Kinases : Thompson et al. (2005) synthesized 7-substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas as inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2). The 3-(3,5-dimethoxyphenyl) derivatives were found to be potent, low nanomolar inhibitors of both FGFR and VEGFR (Thompson et al., 2005).
Corrosion Inhibition for Mild Steel : Mistry et al. (2011) evaluated the efficacy of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. They confirmed the strong adsorption and protective layer formation on the steel surface, demonstrating their potential as effective corrosion inhibitors (Mistry et al., 2011).
New Anticancer Agents : Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating them for antiproliferative activity against various cancer cell lines. They identified compounds with significant antiproliferative effects, highlighting their potential as novel anticancer agents (Feng et al., 2020).
Curing Agent in Epoxy Systems : Wu Fei (2013) studied the accelerating effect of different ureas on epoxy/dicyandiamide systems, finding that certain ureas significantly improved the curing process and shear strength of the adhesive systems (Wu Fei, 2013).
Formation of Heterocyclic Compounds : Matsuda et al. (1976) researched the reactions of N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea with various acceptor molecules to form imidazolidinone, triazinone, and pyrimidinone derivatives. This study highlights the compound's role in synthesizing heterocyclic compounds (Matsuda et al., 1976).
Studies on Molecular Structure and Vibrational Spectroscopy : Kołodziejski et al. (1993) conducted research on crystalline N1,N1-dimethyl-N3-arylureas, focusing on their molecular structure, hydrogen bonding, and spectroscopic properties (Kołodziejski et al., 1993).
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[3-[4-(dimethylamino)phenyl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-23(2)17-9-7-15(8-10-17)6-5-11-21-20(24)22-16-12-18(25-3)14-19(13-16)26-4/h7-10,12-14H,5-6,11H2,1-4H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAIVEBXACEHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2634259.png)
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2634260.png)
![N-[(1-Aminocyclohexyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2634262.png)
![N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634263.png)




![5-[(3-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B2634268.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2634275.png)
![3-[(3S,4R)-3-Cyano-4-phenylpyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2634276.png)
![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2634277.png)
